

History and development of Oxadixyl as a systemic fungicide

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The History and Development of Oxadixyl: A Technical Guide

Introduction

Oxadixyl is a systemic fungicide belonging to the phenylamide chemical class, specifically the oxazolidinone group.[1][2] It exhibits both protective and curative action against a range of plant pathogenic oomycetes.[3] Developed and introduced by Sandoz (now part of Syngenta), **Oxadixyl** became a tool for managing diseases such as downy mildews, late blights, and damping-off caused by genera like Phytophthora and Pythium.[4][5] This technical guide provides an in-depth overview of the history, chemical properties, mode of action, synthesis, and biological activity of **Oxadixyl**.

History and Development

The phenylamide group of fungicides, to which **Oxadixyl** belongs, was introduced in the 1970s and represented a significant advancement in the control of oomycete pathogens due to their systemic properties and high efficacy.[2] **Oxadixyl** was a later addition to this group.[6] Key milestones in its development and registration include:

 Early 1980s: Sandoz filed patents for the preparation of Oxadixyl, marking its initial development.



- 1992: **Oxadixyl** was first registered as a new chemical by the United States Environmental Protection Agency (EPA) for use as a seed treatment.[5][7]
- 2001: The registration for its use in the US was voluntarily cancelled.[8]
- Present: **Oxadixyl** is not approved for use in the United Kingdom, but it holds approvals in various other countries, including some within the European Union and Australia.[4]

Oxadixyl was primarily marketed under trade names such as Sandofan and Recoil for seed treatment applications to control early-season diseases.[4][5] Its development was significant as it offered an alternative to other fungicides facing resistance issues, advocating for its use in alternation programs to slow the development of resistance.[5][7]

Chemical and Physical Properties

Oxadixyl is a synthetic, aromatic amide fungicide.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Citation(s)
IUPAC Name	2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acet-2',6'-xylidide	[3]
CAS Name	N-(2,6-dimethylphenyl)-2- methoxy-N-(2-oxo-3- oxazolidinyl)acetamide	[8]
CAS Registry Number	77732-09-3	[3]
Molecular Formula	C14H18N2O4	[3]
Molecular Weight	278.30 g/mol	[3]
Physical State	Colorless crystalline solid	[3]
Melting Point	104-105 °C	_
Water Solubility (25°C)	0.34% w/w	
Vapor Pressure	2.0 x 10 ⁻⁸ mmHg	[1]
FRAC Group	4	[4]

Mode of Action

Oxadixyl's fungicidal activity stems from its ability to inhibit protein synthesis in susceptible fungi.[3] It specifically interferes with the synthesis of ribosomal RNA (rRNA) by targeting RNA polymerase I.[2][4] This mode of action is characteristic of the phenylamide group of fungicides.

The broader class of oxazolidinones, used as antibiotics, provides a more detailed model for this mechanism. These compounds bind to the 23S rRNA of the large ribosomal subunit (50S) within the peptidyltransferase center (PTC), the active site for peptide bond formation.[9][10] This binding action perturbs the correct positioning of transfer RNA (tRNA) in the ribosomal Asite, thereby inhibiting the elongation phase of protein synthesis.[9][11] It is presumed that **Oxadixyl** follows a similar mechanism in oomycetes.



Fungal Cell **INHIBITION** Systemic Uptake (Leaves/Roots) Riboso nit) **INHIBITION** RNA Polymerase I Protein Synthesis rRNA Synthesis Fungal Growth and Proliferation Ribosome Assembly Functional Ribosome

Proposed Mode of Action of Oxadixyl

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Proposed mechanism of Oxadixyl's fungicidal action.



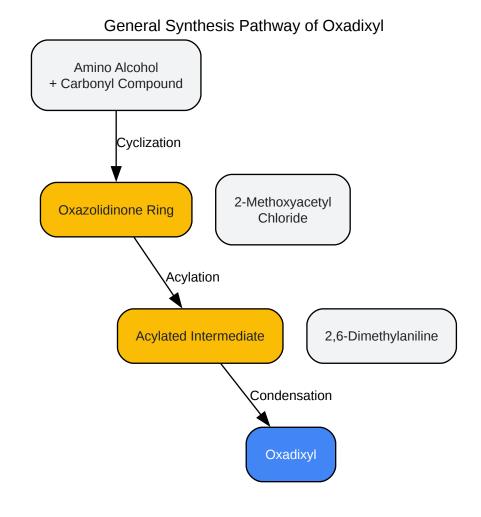
Synthesis and Formulation Chemical Synthesis

The commercial production of **Oxadixyl** involves a multi-step chemical synthesis.[4] While specific proprietary details may vary, the general pathway involves acylation and condensation reactions.

- Formation of the Oxazolidinone Ring: The synthesis typically begins with the preparation of the core oxazolidinone ring structure. This is often achieved through the cyclization of an amino alcohol with a carbonyl compound.
- Acylation: The oxazolidinone intermediate is then acylated, commonly using 2-methoxyacetyl chloride, to introduce the methoxyacetyl group.
- Condensation: The final step is a condensation reaction between the acylated intermediate and a substituted aniline, such as 2,6-dimethylaniline, to form the final **Oxadixyl** molecule.

These reactions are generally conducted in organic solvents like acetonitrile or dichloromethane under controlled temperature and pH to maximize yield and purity.[4]





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A simplified overview of the chemical synthesis of **Oxadixyl**.

Formulation

Oxadixyl has been formulated in several ways to suit different application methods. Common formulation types include:

- FG: Fine Granule
- WG: Water-Dispersible Granule
- WP: Wettable Powder[3]
- Flowable Concentrate: A 31% flowable formulation for seed treatment has been registered.
 [7]



It is often co-formulated with other fungicides that have different modes of action to broaden the spectrum of control and manage resistance. A notable combination is with cymoxanil for enhanced control of downy mildew.[12]

Biological Activity and Spectrum

Oxadixyl is a narrow-spectrum fungicide, highly effective against pathogens in the class Oomycetes.[2] Its systemic nature allows it to be absorbed by the plant's roots and leaves and translocated throughout the plant, providing protection to new growth.[3]

Target Pathogens:

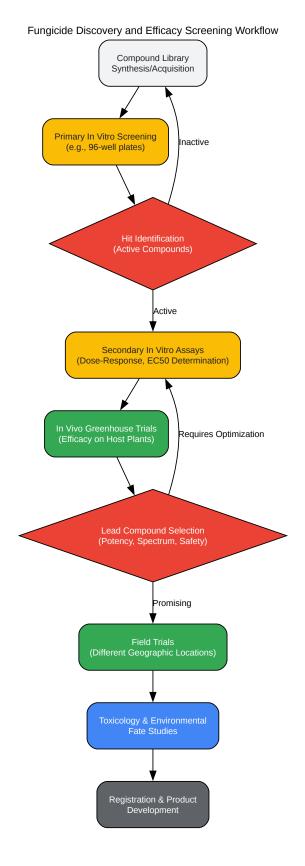
- Downy Mildews: Caused by various species of Peronosporales.
- Late Blights: Notably Phytophthora infestans on potatoes and tomatoes.
- Damping-off and Seed Rot: Caused by soil-borne pathogens such as Pythium and Phytophthora species.[3][5][7]

It has been applied to a wide variety of crops, including corn, cotton, sunflowers, soybeans, various vegetables, and turfgrass.[3][7]

Experimental Protocols Fungicide Efficacy Screening Workflow

The development of a new fungicide like **Oxadixyl** follows a rigorous screening process to identify lead compounds and determine their efficacy.





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A generalized workflow for fungicide screening and development.



Protocol for EC₅₀ Determination (Mycelial Growth Inhibition Assay)

This protocol describes a typical method for determining the 50% effective concentration (EC₅₀) of a fungicide against a target pathogen.[5][13]

- 1. Preparation of Fungicide Stock Solutions:
- Accurately weigh the technical grade Oxadixyl and dissolve it in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 10,000 μg/mL).
- Perform serial dilutions of the stock solution to create a range of working concentrations.
- 2. Media Preparation:
- Prepare a suitable agar medium for the target pathogen (e.g., V8 juice agar for Phytophthora infestans).
- Autoclave the medium and cool it to approximately 50-55°C in a water bath.
- 3. Amending Media with Fungicide:
- Add a precise volume of each fungicide working solution to separate flasks of molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL).
- Include a control treatment by adding only the solvent to a flask of agar.
- Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

- From an actively growing culture of the target pathogen, cut mycelial plugs (e.g., 5 mm diameter) from the edge of the colony using a sterile cork borer.
- Place one mycelial plug, mycelium-side down, in the center of each agar plate (both fungicide-amended and control). Each concentration should have multiple replicates (e.g., 3-5).

5. Incubation:

- Incubate the plates in the dark at the optimal temperature for the pathogen's growth (e.g., 18-20°C for P. infestans).
- Data Collection and Analysis:



- After a set incubation period (e.g., 7-10 days), or when the mycelium in the control plates has reached a specific diameter, measure the colony diameter of each replicate.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Use statistical software to perform a probit or logistic regression analysis of the percent inhibition versus the log-transformed fungicide concentration to calculate the EC₅₀ value.[13] [14]

Toxicology and Environmental Fate

Toxicological studies have been conducted to assess the safety of **Oxadixyl** for human health and the environment.

Study Type	Result	Citation(s)
Acute Oral Toxicity (Rat)	Toxicity Category III	[7]
Acute Dermal Toxicity	Toxicity Category III	[7]
Acute Inhalation Toxicity	Toxicity Category III	[7]
Primary Eye Irritation	Toxicity Category III	[7]
Chronic Feeding Study (Rat)	Target organ: Liver. Increased hepatocellular adenomas at the highest dose tested.	[7]
Chronic Feeding Study (Mouse)	Systemic NOEL: 100 ppm. Systemic LEL: 400 ppm (based on increased relative liver weights).	[7]
Carcinogenicity Classification (EPA)	Group C (Possible human carcinogen)	[7]
Environmental Fate	Slowly degraded in soil. Low water solubility reduces potential for off-target movement via runoff.	[7]



The EPA established tolerances for the combined residues of **Oxadixyl** and its desmethyl metabolite in various raw agricultural commodities, generally at 0.10 ppm.[7]

Resistance Management

As with other single-site mode-of-action fungicides, there is a risk of fungal populations developing resistance to **Oxadixyl**. Phenylamide resistance is a known issue in oomycete populations.[2] To mitigate this risk, resistance management strategies are crucial:

- Use in Mixtures: Formulating or tank-mixing **Oxadixyl** with fungicides that have a different mode of action.
- Alternation Programs: Rotating the use of Oxadixyl with fungicides from different FRAC groups.
- Adherence to Label Rates: Using the fungicide at the recommended application rates and intervals to ensure effective disease control and minimize the selection pressure for resistant individuals.

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